Chlorure de 2-méthyl-6-(trifluorométhyl)nicotinoyle

Vue d'ensemble

Description

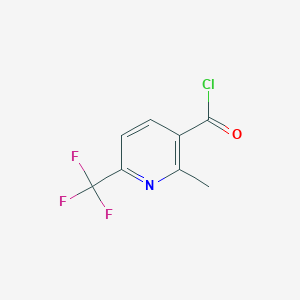

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO. It is also known by its IUPAC name, 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Action Environment

It’s worth noting that the compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially impact its stability.

Analyse Biochimique

Biochemical Properties

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Cellular Effects

The effects of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For instance, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride within cells and tissues are essential for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride typically involves the chlorination of 2-methyl-6-(trifluoromethyl)nicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is conducted under reflux conditions, where the reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methyl-6-(trifluoromethyl)nicotinic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires strong reducing agents and is usually conducted under anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

2-Methyl-6-(trifluoromethyl)nicotinic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride

- 6-(Trifluoromethyl)nicotinoyl chloride

Uniqueness

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the nicotinoyl chloride framework. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The trifluoromethyl group also enhances the compound’s lipophilicity, making it valuable in drug design and other applications .

Activité Biologique

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS No. 261635-98-7) is a compound that has garnered attention for its potential biological activities, particularly in herbicidal applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential applications in agriculture and medicine.

Chemical Structure and Properties

The compound features a nicotinoyl moiety with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The chemical structure can be represented as follows:

Herbicidal Activity

Research indicates that 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride exhibits significant herbicidal properties. According to a patent document, the compound demonstrates effective control over various weed species, suggesting a broad spectrum of herbicidal activity. The synergistic effects observed when combined with other active ingredients further enhance its efficacy, allowing for lower application rates while maintaining effectiveness against target weeds .

The herbicidal action of this compound is primarily attributed to its ability to disrupt key physiological processes in plants. The trifluoromethyl group enhances the compound's interaction with plant enzymes involved in growth regulation, leading to inhibition of growth and eventual plant death. Detailed studies have shown that it interferes with photosynthesis and other metabolic pathways critical for plant survival .

Table 1: Efficacy of 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride Against Various Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 75 | 90 |

| Chenopodium album | 100 | 80 |

The above table summarizes the efficacy of the compound against selected weed species, demonstrating its potential as an effective herbicide.

Case Studies

- Field Trials : In a series of field trials conducted in various agricultural settings, the application of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride resulted in significant reductions in weed biomass compared to untreated controls. These trials confirmed the compound's potential for use in integrated weed management strategies.

- Synergistic Effects : A study highlighted the synergistic effects when this compound was combined with other herbicides. The combination not only improved weed control but also reduced the overall environmental impact by allowing lower doses of each active ingredient .

Propriétés

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4-5(7(9)14)2-3-6(13-4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGBKYDPTQMSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379652 | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-98-7 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261635-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.